molecular formula C7H14 B165498 2,3-Dimethyl-1-pentene CAS No. 3404-72-6

2,3-Dimethyl-1-pentene

Cat. No. B165498
CAS RN: 3404-72-6
M. Wt: 98.19 g/mol
InChI Key: LIMAEKMEXJTSNI-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1-pentene is a hydrocarbon with the molecular formula C7H14 . It has been reported to be responsible for the extreme volatile characteristics of Tessaratoma papillosa . It has also been identified as one of the volatile metabolites in different tomato cultivars by headspace solid phase microextraction and gas chromatography-mass spectrometry analysis .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethyl-1-pentene consists of seven carbon atoms and fourteen hydrogen atoms . The structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

2,3-Dimethyl-1-pentene has a density of 0.7±0.1 g/cm3, a boiling point of 85.1±7.0 °C at 760 mmHg, and a vapour pressure of 78.8±0.1 mmHg at 25°C . Its enthalpy of vaporization is 31.2±0.8 kJ/mol, and it has a flash point of -10.5±8.1 °C . The index of refraction is 1.403 .

Scientific Research Applications

Application Summary

2,3-Dimethyl-1-pentene is reported to be responsible for the extreme volatile characteristics of Tessaratoma papillosa . Tessaratoma papillosa is a type of stink bug, and the volatile compounds they produce are often used in communication between insects or as a defense mechanism.

Methods of Application

The methods of application typically involve headspace solid phase microextraction and gas chromatography-mass spectrometry analysis . This allows researchers to identify and quantify the volatile compounds produced by the insects.

properties

IUPAC Name

2,3-dimethylpent-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14/c1-5-7(4)6(2)3/h7H,2,5H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMAEKMEXJTSNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10863168
Record name 2,3-Dimethylpent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-1-pentene

CAS RN

3404-72-6
Record name 2,3-Dimethyl-1-pentene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3404-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethylpent-1-ene
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Record name 2,3-DIMETHYL-1-PENTENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74134
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Record name 2,3-Dimethylpent-1-ene
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Record name 2,3-dimethylpent-1-ene
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
157
Citations
PS Skell, PH Reichenbacher - Journal of the American Chemical …, 1968 - ACS Publications
The 3, 3-dimethyl-l-butyl cationsgenerated by anodic oxidation of the radical and by deoxideation show similar patterns of trapping, ß cleavage, anddouble 1, 2 rearangements over a …
Number of citations: 27 pubs.acs.org
V Cardenia, G Olivero… - 4th ENOR Symposium …, 2014 - cris.unibo.it
Cholesterol oxidation in food and model systems is usually monitored by evaluating cholesterol oxidation products (COPs), but the analysis is time-consuming and expensive. Therefore…
Number of citations: 2 cris.unibo.it
JA Herman, YH Li, MS Lin, AG Harrison - International journal of mass …, 1985 - Elsevier
Breakdown graphs have been established for ten branched C 7 H 14 olefins using charge-exchange techniques. For 2-methyl-1-hexene, 5-methyl-1-hexene, 2,3-dimethyl-1-pentene …
Number of citations: 6 www.sciencedirect.com
LE Overman, GM Rishton - Organic Syntheses, 2003 - Wiley Online Library
Stereocontrolled preparation of 3‐acyltetrahydrofurans from acid‐promoted rearrangements of allylic ketals: (2S,3S)‐3‐acetyl‐8‐carboethoxy‐2,3‐dimethyl‐1‐oxa‐8‐azaspiro[4.5]…
Number of citations: 5 onlinelibrary.wiley.com
EA Smolenskii, AN Ryzhov, MI Milina… - Doklady …, 2011 - researchgate.net
First, we recalculated the available ONs of alkenes (Pexp)[2, 3, 12, 13] into TEs (nP, exp). Inasmuch as the P (n) dependence for n alkanes CnH2n+ 2 is close to a hyperbolic one [7](Fig. …
Number of citations: 7 www.researchgate.net
ZM Zhang, WW Wu, GK Li - Journal of chromatographic science, 2009 - academic.oup.com
The stinkbug's volatile compositions would alter very much before and after stinkbugs were disturbed or irritated, which caused the alarming effect. An efficient headspace solid-phase …
Number of citations: 17 academic.oup.com
KI Al-Malah - Journal of Advanced Chemical Engineering, 2013 - academia.edu
Four hundred and seventy-six hydrocarbons (CnHm) were utilized to fit their normal boiling point temperatures (NBPT) as a function of molecular weight and carbon atomic fraction. The …
Number of citations: 9 www.academia.edu
SH Hilal, LA Carreira, SW Karickhoff… - … of Chromatography A, 1994 - Elsevier
A new type of a computer program called SPARC (SPARC Performs Automated Reasoning in Chemistry) was developed to predict chemical reactivity parameters and physical …
Number of citations: 33 www.sciencedirect.com
ES Souza, CA Kuhnen, BS Junkes… - … of Chemometrics: A …, 2008 - Wiley Online Library
A new semi‐empirical electrotopological index, I SET , for quantitative structure–retention relationships (QSRR) models was developed based on the refinement of the previously …
BS Junkes, R Amboni, VEF Heinzen, RA Yunes - Chromatographia, 2002 - Springer
The new semi-empirical topological index (I ET ) previously developed by Heinzen, Soares, and Yunes has been extended to branched alkenes. The main advantage of this method …
Number of citations: 35 link.springer.com

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